molecular formula C24H24N4O3S2 B4689845 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B4689845
M. Wt: 480.6 g/mol
InChI Key: FQXSWHOVAFLFRN-CYVLTUHYSA-N
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Description

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.

    Introduction of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of an appropriate precursor with a suitable reagent, such as a strong acid or base, to form the pyrido[1,2-a]pyrimidin-4-one core.

    Functionalization of the core structure:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can lead to the formation of alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique properties.

    Biological Research: The compound can be used as a probe to study the interactions between proteins and small molecules.

Mechanism of Action

The mechanism by which 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites and preventing their normal function. In materials science, the compound may form stable complexes with metals, altering their properties and making them useful for specific applications.

Comparison with Similar Compounds

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone ring structure and have similar chemical properties.

    Pyrido[1,2-a]pyrimidin-4-ones: These compounds share the pyrido[1,2-a]pyrimidin-4-one core structure and have similar chemical properties.

    Methoxyethyl and Phenylethyl Derivatives: These compounds share the methoxyethyl and phenylethyl functional groups and have similar chemical properties.

The uniqueness of this compound lies in its combination of these structural features, which gives it a unique set of chemical and physical properties.

Properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-16-7-6-12-27-21(16)26-20(25-11-10-17-8-4-3-5-9-17)18(22(27)29)15-19-23(30)28(13-14-31-2)24(32)33-19/h3-9,12,15,25H,10-11,13-14H2,1-2H3/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXSWHOVAFLFRN-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

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